5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the coupling of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction with sodium dithionate in water at pH 8–9 . The intermediate 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol is synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the appropriate temperature, pH, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium dithionate.
Substitution: The compound can undergo substitution reactions, particularly at the amino and diazenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionate is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with biological targets through its functional groups. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, naphthoxazole derivatives have shown inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B), which is involved in regulating insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.
Naphthoxazole Derivatives: Similar to 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one, these compounds are used as fluorescent probes and intermediates for dyes.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various scientific fields .
Properties
CAS No. |
62077-76-3 |
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Molecular Formula |
C21H14N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4-aminonaphthalen-1-yl)diazenyl]-1H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C21H14N4O2/c22-16-9-10-17(13-6-2-1-5-12(13)16)24-25-18-11-19-20(23-21(26)27-19)15-8-4-3-7-14(15)18/h1-11H,22H2,(H,23,26) |
InChI Key |
IUDZSCSLNICORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C5=CC=CC=C53)NC(=O)O4)N |
Origin of Product |
United States |
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